![molecular formula C17H28N2O3S B216269 N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide, commonly known as DPS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide drugs and is known to exhibit potent biological activities.
Wissenschaftliche Forschungsanwendungen
DPS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DPS has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, DPS has been shown to possess herbicidal and insecticidal activities, making it a potential candidate for the development of new pesticides. In material science, DPS has been used as a building block for the synthesis of novel polymers with unique properties.
Wirkmechanismus
The mechanism of action of DPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain ion channels in the brain, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
DPS has been shown to exhibit potent biological activities in various in vitro and in vivo studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, DPS has been shown to exhibit anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPS is its potent biological activities, making it a potential candidate for the development of new drugs. Its simple synthetic method and high degree of purity also make it an attractive compound for lab experiments. However, one of the limitations of DPS is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the research and development of DPS. One area of interest is the development of new drugs based on the structure of DPS. Another area of interest is the investigation of DPS as a potential pesticide for agricultural use. In addition, the synthesis of novel polymers based on the structure of DPS could lead to the development of new materials with unique properties. Overall, the potential applications of DPS are vast, and further research is needed to fully understand its biological activities and potential uses.
Synthesemethoden
The synthesis of DPS involves the reaction between 4-aminophenyl-2,2-dimethylpropanamide and dipropyl sulfamate in the presence of a base catalyst. The reaction yields DPS as a white crystalline solid with a high degree of purity. The synthetic method is relatively simple and can be easily scaled up for large-scale production.
Eigenschaften
Produktname |
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
|---|---|
Molekularformel |
C17H28N2O3S |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H28N2O3S/c1-6-12-19(13-7-2)23(21,22)15-10-8-14(9-11-15)18-16(20)17(3,4)5/h8-11H,6-7,12-13H2,1-5H3,(H,18,20) |
InChI-Schlüssel |
DAIBBIQMQSGXTM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



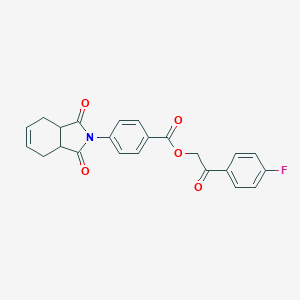
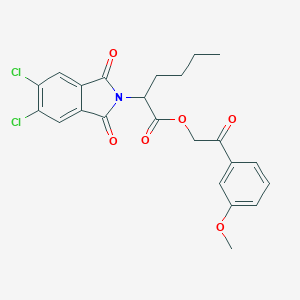
![3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216191.png)
![4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216192.png)
![3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216195.png)
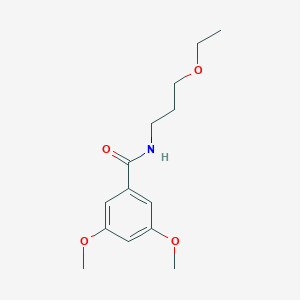
![2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216198.png)
![4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)
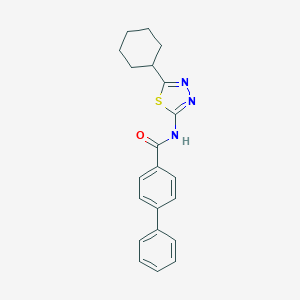
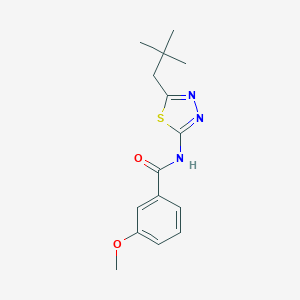
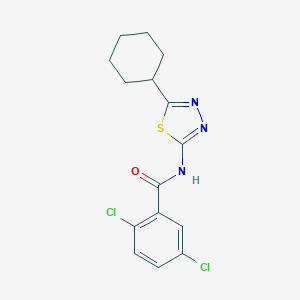
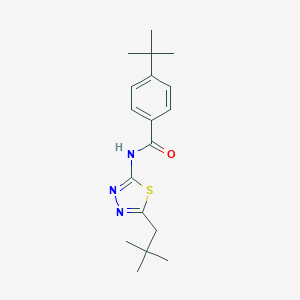
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216208.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)